A Senior Application Scientist's Guide to 4,5-Dibromobenzene-1,2-diamine (CAS 49764-63-8): Properties, Synthesis, and Applications
A Senior Application Scientist's Guide to 4,5-Dibromobenzene-1,2-diamine (CAS 49764-63-8): Properties, Synthesis, and Applications
This technical guide provides an in-depth exploration of 4,5-Dibromobenzene-1,2-diamine, a pivotal chemical intermediate for researchers, chemists, and professionals in drug development. This document moves beyond basic data, offering insights into its synthesis, characterization, and critical applications, grounded in established scientific principles.
Core Compound Profile and Physicochemical Properties
4,5-Dibromobenzene-1,2-diamine, also known as 4,5-dibromo-1,2-phenylenediamine, is a substituted aromatic amine whose strategic placement of functional groups—two adjacent amino moieties and two bromine atoms—makes it a highly valuable and versatile building block in modern chemistry.[1][2] The electron-donating amino groups activate the benzene ring, while the bromine atoms serve as excellent leaving groups for various cross-coupling reactions or can be retained to modulate the steric and electronic properties of derivative molecules.
The compound's key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 49764-63-8 | [3][4] |
| Molecular Formula | C₆H₆Br₂N₂ | [1][3] |
| Molecular Weight | 265.93 g/mol | [3] |
| Appearance | White to light yellow or orange crystalline powder/solid | [1][5][6] |
| Melting Point | 133-155 °C (Range from different sources) | [1][7] |
| Purity | Typically ≥97% | [3][8] |
| Solubility | Soluble in many organic solvents; limited solubility in water | [2] |
| Synonyms | 1,2-Diamino-4,5-dibromobenzene, 4,5-Dibromo-1,2-phenylenediamine | [3][4] |
Synthesis and Purification: A Protocol with Rationale
The most common laboratory-scale synthesis of 4,5-Dibromobenzene-1,2-diamine involves the direct electrophilic bromination of 1,2-diaminobenzene.[1] The two amino groups are strong activating ortho-, para-directors, making the 4 and 5 positions highly susceptible to electrophilic attack.
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 1,2-diaminobenzene in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a stoichiometric amount (2.0 equivalents) of bromine, dissolved in a small amount of the same solvent, via the dropping funnel.
-
Causality: The slow addition and cooling are critical to control the reaction's exothermicity and prevent over-bromination or side reactions. Acetic acid is a common solvent for brominations as it is polar enough to dissolve the reactants but does not react with bromine.
-
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Quenching and Isolation: Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the HBr is quenched and the product precipitates.
-
Causality: The precipitation from water isolates the organic product from the water-soluble inorganic salts.
-
-
Collection: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual salts.
Experimental Protocol: Purification
The crude product can be purified by recrystallization.
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water or methanol).
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: A typical workflow for the synthesis and purification of 4,5-Dibromobenzene-1,2-diamine.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic methods forms a self-validating system.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity sample (>98%) should exhibit a single major peak with a consistent retention time.[6]
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the molecular structure. One would expect to see two distinct signals in the aromatic region (for the two non-equivalent aromatic protons) and a broad singlet corresponding to the four protons of the two amine groups.
-
Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands for the primary amine groups (typically in the 3300-3500 cm⁻¹ region).
Core Applications in Research and Development
The utility of 4,5-Dibromobenzene-1,2-diamine stems from its dual functionality, making it a cornerstone intermediate in several high-value research areas.
Caption: Key application pathways for 4,5-Dibromobenzene-1,2-diamine in science and industry.
A. Medicinal Chemistry and Drug Development
This compound is a valuable scaffold in medicinal chemistry.[1]
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Enzyme Inhibition: It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2C9, which is crucial in human drug metabolism.[1] This makes it a useful tool for studying drug-drug interactions and designing more selective therapeutic agents.
-
Anticancer Research: Studies have indicated its potential as an anticancer agent. It is suggested to inhibit the growth of certain cancer cells, including pancreatic cancer, possibly by interfering with intracellular calcium levels.[2]
-
Antibacterial Activity: The molecule has demonstrated activity against some bacterial strains, opening avenues for its use as a lead structure in the development of new antibiotics.[1]
B. Material Science
The unique electronic properties of this diamine derivative make it a candidate for advanced materials.
-
OLEDs: Research suggests it can be incorporated into Organic Light-Emitting Diodes (OLEDs), where it can function in charge transport and light emission.[1]
-
Sensors: Its ability to interact with specific molecules makes it a potential component for the development of novel chemical sensors for environmental or diagnostic purposes.[1]
-
Polymers: The two amine groups provide reactive sites for polymerization, allowing for the creation of new polymers with tailored properties.[1]
C. Organic Synthesis Intermediate
This is one of its most fundamental roles. The ortho-diamine functionality is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other heterocyclic systems. The bromine atoms can be further functionalized through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, dramatically increasing molecular complexity. It is also an intermediate in the synthesis of dyes and pigments.[1][7]
Safety, Handling, and Storage
Proper handling of 4,5-Dibromobenzene-1,2-diamine is essential for laboratory safety.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [9][10] |
| Pictogram | GHS07 (Exclamation Mark) | [8] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [4][8][9][10] |
| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water... | [9][10] |
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[9][11] Avoid formation of dust and aerosols.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] It is sensitive to light and air, so storage under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended to maintain purity.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9][10]
Conclusion
4,5-Dibromobenzene-1,2-diamine is more than just a chemical; it is an enabling tool for innovation. Its well-defined reactivity and versatile structure provide a reliable starting point for complex molecular design. For scientists in drug discovery, it offers a scaffold with known biological interactions. For material scientists, it presents a building block for novel functional materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.
References
- Smolecule. (2023, August 15). Buy 4,5-Dibromobenzene-1,2-diamine | 49764-63-8.
- ChemScene. 49764-63-8 | 4,5-Dibromobenzene-1,2-diamine.
- Apollo Scientific. 49764-63-8 Cas No. | 4,5-Dibromobenzene-1,2-diamine.
- Biosynth. 4,5-Dibromobenzene-1,2-diamine | 49764-63-8 | FD140093.
- ChemBK. (2024, April 9). 4,5-dibromobenzene-1,2-diamine.
- Echemi. Buy 4,5-Dibromobenzene-1,2-diamine from JHECHEM CO LTD.
- iChemical. 4,5-Dibromobenzene-1,2-diamine, CAS No. 49764-63-8.
- PubChem. 4,5-Dibromobenzene-1,2-diamine | C6H6Br2N2 | CID 12196944.
- Sigma-Aldrich. 4,5-Dibromobenzene-1,2-diamine | 49764-63-8.
- Fluorochem. 4,5-Dibromobenzene-1,2-diamine.
- CymitQuimica. CAS 49764-63-8: 1,2-Benzenediamine, 4,5-dibromo-.
- Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET.
- Echemi. 4,5-DibroMo-1,2-phenylenediaMine SDS, 49764-63-8 Safety Data Sheets.
- Chem-Impex. 4,5-Dibromobenzene-1,2-diol, suitable for Hematology & Histology.
- Sigma-Aldrich. 4,5-Dibromobenzene-1,2-diamine | 49764-63-8.
- United States Biological. 433653 4,5-Dibromobenzene-1,2-diamine CAS: 49764-63-8.
- BLD Pharm. 49764-63-8|4,5-Dibromobenzene-1,2-diamine.
- Alchem Pharmtech. CAS 49764-63-8 | 4,5-Dibromobenzene-1,2-diamine.
- CymitQuimica. 4,5-Dibromobenzene-1,2-diamine.
- Santa Cruz Biotechnology. 4,5-Dibromobenzene-1,2-diamine | CAS 49764-63-8.
- Tokyo Chemical Industry (India) Pvt. Ltd. 4,5-Dibromo-1,2-phenylenediamine 49764-63-8.
- ChemicalBook. (2025, February 20). 1,4-Dibromobenzene | 106-37-6.
- ChemicalBook. 1,2-Dibromobenzene(583-53-9) 1H NMR spectrum.
- Tokyo Chemical Industry Co., Ltd. (APAC). 4,5-Dibromo-1,2-phenylenediamine | 49764-63-8.
Sources
- 1. Buy 4,5-Dibromobenzene-1,2-diamine | 49764-63-8 [smolecule.com]
- 2. CAS 49764-63-8: 1,2-Benzenediamine, 4,5-dibromo- [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. 4,5-Dibromobenzene-1,2-diamine | C6H6Br2N2 | CID 12196944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,5-Dibromobenzene-1,2-diamine | CymitQuimica [cymitquimica.com]
- 6. 4,5-Dibromo-1,2-phenylenediamine | 49764-63-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chembk.com [chembk.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
